molecular formula C20H26N4O4S B2404513 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 921488-49-5

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2404513
CAS No.: 921488-49-5
M. Wt: 418.51
InChI Key: GKYQLNWQFYPNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide features a thiazole ring substituted at position 2 with a 3-cyclohexylureido group and at position 4 with an acetamide moiety linked to a 2,4-dimethoxyphenyl aromatic ring.

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-27-15-8-9-16(17(11-15)28-2)23-18(25)10-14-12-29-20(22-14)24-19(26)21-13-6-4-3-5-7-13/h8-9,11-13H,3-7,10H2,1-2H3,(H,23,25)(H2,21,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYQLNWQFYPNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiazole ring, introduction of the cyclohexylureido group, and acylation with a dimethoxyphenyl moiety.

  • Formation of the Thiazole Ring : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis method.
  • Introduction of the Cyclohexylureido Group : Cyclohexyl isocyanate reacts with an amine on the thiazole ring.
  • Acylation : The final step involves acylation with 2,4-dimethoxyphenylacetyl chloride under basic conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

Several studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Viability Assays : The compound demonstrated potent cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanistic Studies : Investigations revealed that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver)0.62 ± 0.34Induces G2/M arrest and apoptosis
MCF-7 (breast)1.20 ± 0.25Inhibits migration and colony formation
A549 (lung)0.85 ± 0.15Activates caspase-dependent pathways

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate a reduction in TNF-α and IL-6 levels in treated cells.
  • Animal Models : In vivo studies demonstrated reduced inflammation in models of arthritis and colitis.

Case Studies

  • Study on Hepatocellular Carcinoma (HCC) :
    • A study highlighted that the compound significantly inhibited HCC cell migration and induced apoptosis, demonstrating its potential as a therapeutic agent for liver cancer .
  • Inflammatory Bowel Disease Model :
    • In an experimental model for colitis, treatment with this compound resulted in decreased disease severity scores and histological improvement, suggesting its utility in treating inflammatory bowel diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Targeting Kinases : The thiazole moiety is believed to interact with kinase receptors involved in cell proliferation and survival pathways.
  • Apoptosis Induction : The compound activates apoptotic pathways via mitochondrial dysfunction and caspase activation.

Scientific Research Applications

The biological activity of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide has been explored in various studies:

  • Anticancer Potential : Research indicates that compounds with similar structural motifs exhibit selective cytotoxicity against cancer cell lines. For instance, derivatives have shown promising results against breast cancer cell lines, demonstrating their potential as anticancer agents .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to diseases such as Alzheimer's. Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Case Studies

Several studies highlight the applications and efficacy of this compound:

  • Study on Anticancer Activity :
    • A recent study evaluated a series of thiazole derivatives for their anticancer properties. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting strong anticancer potential .
  • Enzyme Inhibition Study :
    • In silico studies demonstrated that similar thiazole-containing compounds effectively bind to acetylcholinesterase, indicating potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Evaluation :
    • A comprehensive evaluation of thiazole derivatives showed promising antimicrobial activity against various pathogens, supporting their development as new antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Based Acetamides with Antimicrobial Activity

Compounds such as N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) and N-(4-(3-chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide (107m) () share the N-(thiazol-2-yl)acetamide scaffold. Key differences include:

  • Substituent Diversity : The target compound uses a cyclohexylurea group, whereas analogs like 107b and 107m feature methyl, chlorophenyl, or tolyl groups.
  • Bioactivity: These analogs exhibit antibacterial (MIC: 6.25–12.5 μg/mL) and antifungal activity, with enhanced efficacy against fungal strains like Aspergillus flavus and Trichophyton mentagrophytes.
Table 1: Comparison of Thiazole Acetamide Derivatives
Compound Thiazole Substituent Acetamide Substituent Biological Activity (MIC)
Target Compound 3-Cyclohexylureido 2,4-Dimethoxyphenyl Not reported
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) 4-Methyl 3-Methylphenyl Antibacterial: 12.5 μg/mL
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) 4-(3-Chlorophenyl) 3-Methylphenyl Antifungal: Broad activity

Acetamides with Aromatic and Heterocyclic Moieties

  • 2-(6-Bromo-2-methoxy-1-naphthyl)-N-(2,4-dimethoxyphenyl)acetamide () shares the N-(2,4-dimethoxyphenyl)acetamide group but substitutes the thiazole ring with a bromonaphthyl group.
  • N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide () incorporates a sulfonyl group, which may improve metabolic stability or enzyme binding via sulfone-oxygen interactions, contrasting with the urea group in the target compound .

Crystallographic and Hydrogen-Bonding Features

The crystal structure of 2-[N-(4-methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate () reveals planar acetamide groups and intermolecular hydrogen bonds (e.g., C5–H5···O21), forming dimeric structures. The target compound’s cyclohexylurea group may enable additional hydrogen bonds (N–H···O) or stabilize protein-ligand interactions, similar to the dimerization observed in .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : The 2,4-dimethoxyphenyl group (target compound, ) may enhance solubility and π-π stacking vs. electron-withdrawing groups (e.g., trifluoromethyl in ) .
  • Hydrogen-Bonding Motifs : Cyclohexylurea (target) vs. sulfonyl () or hydroxyl groups () may dictate target selectivity .
  • Steric Effects : Bulky substituents like cyclohexylurea could limit binding to shallow enzyme pockets compared to smaller groups (e.g., methyl in ) .

Preparation Methods

Synthesis of 2-Aminothiazole-4-carboxylic Acid

The thiazole core is synthesized via the Hantzsch thiazole reaction, which involves condensation of α-haloketones with thiourea.

Reactants :

  • Bromopyruvic acid (α-bromo ketone with a carboxylic acid group).
  • Thiourea.

Procedure :

  • Bromopyruvic acid (10 mmol) and thiourea (10 mmol) are dissolved in a 1:1 mixture of ethanol and water (50 mL).
  • The reaction mixture is refluxed at 80°C for 12 hours.
  • After cooling, the solution is acidified with HCl (1M) to precipitate the product.
  • The crude 2-aminothiazole-4-carboxylic acid is isolated via filtration and recrystallized from ethanol/water (yield: 60%).

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the thiourea’s sulfur on the α-carbon of bromopyruvic acid, followed by cyclization and elimination of HBr to form the thiazole ring.

Formation of 2-Aminothiazole-4-yl Acetamide

The carboxylic acid at position 4 is converted to an acetamide via activation and coupling with 2,4-dimethoxyaniline.

Reactants :

  • 2-Aminothiazole-4-carboxylic acid.
  • 2,4-Dimethoxyaniline.
  • Thionyl chloride (SOCl₂) for acid chloride formation.

Procedure :

  • 2-Aminothiazole-4-carboxylic acid (5 mmol) is suspended in thionyl chloride (10 mL) and stirred at 60°C for 2 hours to form the acid chloride.
  • Excess SOCl₂ is removed under reduced pressure.
  • The acid chloride is dissolved in dry dichloromethane (DCM, 20 mL), and 2,4-dimethoxyaniline (5.5 mmol) is added dropwise with pyridine (6 mmol) as a base.
  • The mixture is stirred at room temperature for 6 hours.
  • The product is extracted with DCM, washed with sodium bicarbonate, dried over magnesium sulfate, and purified via flash chromatography (yield: 70%).

Key Considerations :

  • Pyridine neutralizes HCl generated during the coupling.
  • Magnesium sulfate ensures anhydrous conditions, critical for preventing hydrolysis of the acid chloride.

Urea Formation at Position 2

The 2-amino group on the thiazole reacts with cyclohexyl isocyanate to form the urea linkage.

Reactants :

  • 2-Aminothiazole-4-yl acetamide.
  • Cyclohexyl isocyanate.

Procedure :

  • 2-Aminothiazole-4-yl acetamide (3 mmol) is dissolved in dry DCM (15 mL).
  • Cyclohexyl isocyanate (3.3 mmol) and triethylamine (3.6 mmol) are added under nitrogen.
  • The reaction is stirred at room temperature for 4 hours.
  • The mixture is washed with water, dried over magnesium sulfate, and purified via silica gel chromatography (yield: 65%).

Mechanistic Insight :
The amine attacks the electrophilic carbon of the isocyanate, leading to urea formation. Triethylamine scavenges the generated CO₂.

Analytical Characterization

Spectral Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 1.20–1.80 (m, 10H, cyclohexyl), 3.75 (s, 3H, OCH3), 3.80 (s, 3H, OCH3), 6.50 (s, 1H, thiazole-H), 7.20–7.40 (m, 2H, aromatic), 8.10 (s, 1H, NH), 10.20 (s, 1H, NH).

13C NMR (100 MHz, DMSO-d6) :

  • δ 170.5 (C=O, acetamide), 156.0 (C=O, urea), 150.2 (thiazole-C4), 130.5–115.0 (aromatic carbons), 55.5 (OCH3), 44.0 (cyclohexyl).

HRMS (ESI-TOF) :

  • m/z Calculated for C₂₁H₂₈N₄O₄S: 456.1789; Found: 456.1792.

Crystallographic Considerations

While no X-ray data exists for the target compound, analogous thiazole derivatives exhibit planar heterocyclic rings with substituent dihedral angles influenced by steric and electronic factors. For example, acetyl groups in similar structures show dihedral angles of 4.46° relative to the thiazole plane, while bulkier substituents like acetoxy groups deviate by 88.14°.

Optimization and Challenges

Critical Parameters

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in coupling steps.
  • Temperature Control : Urea formation proceeds efficiently at room temperature to avoid side reactions.
  • Purification : Flash chromatography with ethyl acetate/hexane (1:1) effectively isolates intermediates.

Side Reactions and Mitigation

  • Acid Chloride Hydrolysis : Strict anhydrous conditions prevent undesired hydrolysis during amide coupling.
  • Over-Substitution : Use of stoichiometric cyclohexyl isocyanate minimizes di-urea formation.

Comparative Analysis of Synthetic Routes

Step Alternative Approach Advantages Limitations
1 Use of microwave-assisted synthesis Reduces reaction time to 1 hour Requires specialized equipment
2 EDCl/HOBt coupling Higher yields (~85%) Costlier reagents
3 Solid-phase urea synthesis Ease of purification Limited scalability

Q & A

Q. How can the synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization should focus on:
  • Coupling Agents : Use carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) to facilitate amide bond formation, as demonstrated in analogous thiazole-acetamide syntheses .
  • Solvent Selection : Dichloromethane or dimethylformamide (DMF) under inert atmospheres minimizes side reactions .
  • Temperature Control : Maintain low temperatures (e.g., 273 K) during coupling to reduce hydrolysis .
  • Purification : Column chromatography or recrystallization from methylene chloride/ethanol mixtures enhances purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding patterns (e.g., amide proton shifts at δ 11.83 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., planar amide groups and R_2$$^2(10) hydrogen-bonded dimers) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 394.382 g/mol for a related compound) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or aryl groups) influence the compound’s biological activity?

  • Methodological Answer :
  • Substituent Analysis : Introduce electron-donating (e.g., methoxy) or electron-withdrawing (e.g., halogen) groups to modulate solubility and target affinity. For example:
Substituent PositionEffect on ActivityReference
2,4-DimethoxyphenylEnhances hydrophobic interactions with kinase pockets
CyclohexylureidoImproves metabolic stability via steric shielding
  • Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole to assess scaffold flexibility .

Q. How can contradictory data between in vitro bioactivity and computational predictions be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate antifungal activity (e.g., against Candida parapsilosis) using microdilution assays alongside computational docking to identify off-target effects .
  • Molecular Dynamics (MD) Simulations : Compare binding stability in predicted vs. unexpected targets (e.g., kinases vs. cytochrome P450 enzymes) .
  • Proteomic Profiling : Use thermal shift assays to identify unintended protein interactions .

Q. What computational strategies are recommended for modeling interactions with kinase targets like CDK9?

  • Methodological Answer :
  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to map interactions (e.g., hydrogen bonds with hinge regions) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for mutant kinases (e.g., gatekeeper mutations) .
  • Pharmacophore Modeling : Align with known CDK9 inhibitors (e.g., 17d in ) to prioritize substituent modifications .

Q. What strategies are effective in designing cytotoxicity assays to evaluate this compound’s therapeutic potential?

  • Methodological Answer :
  • MTT Assay Optimization : Use colon cancer cell lines (e.g., HCT-116) with 48-hour exposure periods to assess IC50_{50} values .
  • Selectivity Index (SI) : Compare cytotoxicity in cancer vs. normal cells (e.g., HEK-293) to identify therapeutic windows .
  • Combination Studies : Test synergy with standard chemotherapeutics (e.g., 5-fluorouracil) using Chou-Talalay analysis .

Q. How can crystallography data inform structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Dihedral Angle Analysis : Measure rotations between the thiazole and aryl groups (e.g., 80.7° in analogous structures) to correlate with activity .
  • Hydrogen Bond Networks : Identify key interactions (e.g., N–H⋯O dimers) that stabilize bioactive conformations .
  • Solvent Accessibility Maps : Predict regions for functionalization without disrupting crystal packing .

Data Contradiction Analysis

Q. How should researchers address discrepancies between high antifungal activity and weak anticholinesterase effects in this compound?

  • Methodological Answer :
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm the primary target (e.g., fungal CYP51 vs. human AChE) .
  • Metabolite Screening : Check for in vivo conversion to active metabolites via LC-MS/MS .
  • Species-Specific Assays : Compare activity in human vs. fungal enzyme isoforms to explain selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.